molecular formula C21H20ClN3O4S2 B15082936 Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate CAS No. 573938-02-0

Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate

Cat. No.: B15082936
CAS No.: 573938-02-0
M. Wt: 478.0 g/mol
InChI Key: KJKFOLBGRYMBBP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a chlorophenyl group, a cyclopenta-thieno-pyrimidine core, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopenta-thieno-pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.

    Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-((3-(4-fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate
  • Ethyl 2-(2-((3-(4-bromophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate

Uniqueness

Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for research and development.

Properties

CAS No.

573938-02-0

Molecular Formula

C21H20ClN3O4S2

Molecular Weight

478.0 g/mol

IUPAC Name

ethyl 2-[[2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C21H20ClN3O4S2/c1-2-29-17(27)10-23-16(26)11-30-21-24-19-18(14-4-3-5-15(14)31-19)20(28)25(21)13-8-6-12(22)7-9-13/h6-9H,2-5,10-11H2,1H3,(H,23,26)

InChI Key

KJKFOLBGRYMBBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)Cl

Origin of Product

United States

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